1-(4-Methylphenyl)-1H-pyrrole
Overview
Description
1-(4-Methylphenyl)-1H-pyrrole is an organic compound that belongs to the class of pyrroles, which are heterocyclic aromatic organic compounds. This compound is characterized by a pyrrole ring substituted with a 4-methylphenyl group. Pyrroles are known for their significance in various biological and chemical processes, making this compound an interesting subject for research and industrial applications.
Mechanism of Action
Target of Action
It’s worth noting that pyrrole derivatives are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring, a saturated scaffold of pyrrole, is known to efficiently explore the pharmacophore space due to sp3-hybridization . This suggests that 1-(4-Methylphenyl)-1H-pyrrole might interact with its targets in a similar manner.
Biochemical Pathways
It’s known that the pyrrolidine ring and its derivatives have target selectivity , implying that this compound could potentially influence multiple biochemical pathways.
Pharmacokinetics
The physicochemical parameters of pyrrolidine, a derivative of pyrrole, suggest that it might have good bioavailability .
Result of Action
It’s known that the spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates , suggesting that this compound might have diverse effects depending on its specific configuration.
Action Environment
It’s known that the stereogenicity of carbons in the pyrrolidine ring can lead to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins . This suggests that the action of this compound might be influenced by the stereochemical environment.
Biochemical Analysis
Biochemical Properties
Similar compounds have been shown to interact with various enzymes, proteins, and other biomolecules . For instance, compounds with a similar structure, such as 4-methylaminorex, have been shown to bind to α4β2 nicotinic acetylcholine receptors in the brain .
Cellular Effects
Related compounds have been shown to have significant effects on cellular processes . For example, 4-Methylaminorex, a synthetic cathinone, has been shown to disrupt the blood-brain barrier, leading to endothelial dysfunction .
Molecular Mechanism
Related compounds, such as 4-methylaminorex, have been shown to bind to α4β2 nicotinic acetylcholine receptors, suggesting a potential mechanism of action .
Temporal Effects in Laboratory Settings
It is known that the compound has a boiling point of 499.2 K and a melting point of 208.75 K .
Metabolic Pathways
Related compounds, such as 4-methylaminorex, have been shown to undergo various metabolic reactions, including hydrolysis, hydroxylation, N- and O-dealkylation, and O-methylation .
Subcellular Localization
The study of related compounds may provide insights into potential subcellular targets .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Methylphenyl)-1H-pyrrole can be synthesized through several methods. One common synthetic route involves the reaction of 4-methylbenzaldehyde with pyrrole in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as Lewis acids can enhance the reaction rate and selectivity. The final product is often isolated through distillation or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methylphenyl)-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the pyrrole ring.
Substitution: Electrophilic substitution reactions are common, where the pyrrole ring reacts with electrophiles such as halogens or nitro groups under acidic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium catalyst (Pd/C)
Substitution: Halogens (e.g., chlorine, bromine), nitro groups (NO₂), acidic conditions (e.g., sulfuric acid)
Major Products Formed:
Oxidation: Pyrrole derivatives with oxidized functional groups
Reduction: Hydrogenated pyrrole compounds
Substitution: Halogenated or nitro-substituted pyrrole derivatives
Scientific Research Applications
1-(4-Methylphenyl)-1H-pyrrole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and polymers due to its aromatic properties.
Comparison with Similar Compounds
1-(4-Methylphenyl)-1H-pyrrole can be compared with other similar compounds, such as:
1-Phenyl-1H-pyrrole: Lacks the methyl group on the phenyl ring, resulting in different chemical and biological properties.
1-(4-Methoxyphenyl)-1H-pyrrole: Contains a methoxy group instead of a methyl group, leading to variations in reactivity and applications.
1-(4-Chlorophenyl)-1H-pyrrole:
Properties
IUPAC Name |
1-(4-methylphenyl)pyrrole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N/c1-10-4-6-11(7-5-10)12-8-2-3-9-12/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYUNLDVEMSMJNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10297601 | |
Record name | 1-(4-Methylphenyl)-1H-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10297601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
827-60-1 | |
Record name | 1-(4-Methylphenyl)pyrrole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116797 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(4-Methylphenyl)pyrrole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=215973 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(4-Methylphenyl)-1H-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10297601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-Methylphenyl)-1H-pyrrole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-(4-Methylphenyl)pyrrole | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RVC3BT4HRH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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